molecular formula C15H17ClFNO B5273780 1-[3-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride

1-[3-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride

Cat. No.: B5273780
M. Wt: 281.75 g/mol
InChI Key: VTXUTDQZDRETKQ-UHFFFAOYSA-N
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Description

1-[3-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride is a chemical compound with a complex structure that includes a fluorophenyl group, a methoxy group, and a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenylmethanol intermediate through a nucleophilic substitution reaction.

    Methoxylation: The intermediate is then subjected to methoxylation to introduce the methoxy group.

    Amination: The methoxylated intermediate undergoes amination with N-methylmethanamine to form the final compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-[3-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
  • 1-[3-[(4-bromophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
  • 1-[3-[(4-iodophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride

Uniqueness

1-[3-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[3-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO.ClH/c1-17-10-13-3-2-4-15(9-13)18-11-12-5-7-14(16)8-6-12;/h2-9,17H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXUTDQZDRETKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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